

An In-depth Technical Guide to 1-Cbz-Piperidin-4-ylidene-acetic acid

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Compound of Interest

Compound Name: 1-Cbz-Piperidin-4-ylidene-acetic acid

Cat. No.: B1357990

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Cbz-Piperidin-4-ylidene-acetic acid**, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, a detailed synthesis protocol, and a potential application in proteomics research, complete with experimental workflows.

Core Compound Identity and Properties

1-Cbz-Piperidin-4-ylidene-acetic acid is a derivative of piperidine featuring a protected amine and an exocyclic acrylic acid moiety. Its structure lends itself to further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **1-Cbz-Piperidin-4-ylidene-acetic acid** and its Precursor

Property	1-Cbz-Piperidin-4-ylidene-acetic acid	1-Cbz-4-Piperidone (Precursor)
CAS Number	40113-03-9 [1] [2]	19099-93-5
Molecular Formula	C15H17NO4 [1]	C13H15NO3
Molecular Weight	275.3 g/mol [1]	233.26 g/mol
IUPAC Name	2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid [1]	Benzyl 4-oxopiperidine-1-carboxylate
Appearance	White solid [1]	White to pale yellow solid or liquid
Melting Point	Not available	38-41°C
Boiling Point	Not available	114-140°C at 0.25 mmHg
Solubility	Not available	Soluble in chloroform, dichloromethane, ethyl acetate, and methanol
SMILES	<chem>C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2[1]</chem>	<chem>O=C(N1CCC(=O)CC1)OCC2=CC=CC=C2</chem>

Synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid

The synthesis of **1-Cbz-Piperidin-4-ylidene-acetic acid** is commonly achieved through a Horner-Wadsworth-Emmons reaction, starting from its precursor, 1-Cbz-4-piperidone. This reaction involves the olefination of the ketone with a phosphonate ylide, followed by the hydrolysis of the resulting ester.

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

Materials:

- 1-Cbz-4-piperidone

- Triethyl phosphonoacetate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Anhydrous hexanes
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO4)
- Lithium hydroxide (LiOH)
- Methanol
- Water
- Hydrochloric acid (HCl), 1M

Procedure:**Step 1: Formation of the Phosphonate Ylide**

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
- Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
- Add anhydrous THF to the flask to create a slurry.
- Cool the slurry to 0°C in an ice bath.

- Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
- Allow the mixture to warm to room temperature and stir for 1 hour.

Step 2: Olefination Reaction

- Cool the reaction mixture back to 0°C.
- Add a solution of 1-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

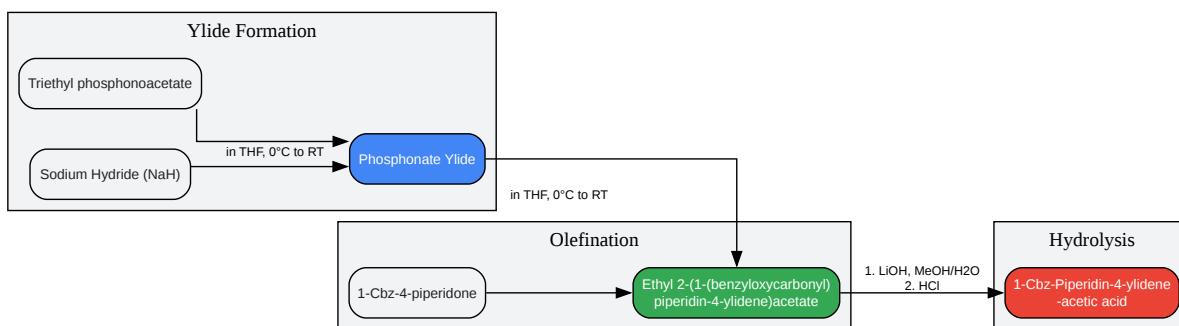
Step 3: Work-up and Purification of the Ethyl Ester Intermediate

- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield ethyl 2-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acetate.

Step 4: Hydrolysis to the Carboxylic Acid

- Dissolve the purified ethyl ester intermediate in a mixture of methanol and water.
- Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Concentrate the reaction mixture under reduced pressure to remove the methanol.
- Acidify the aqueous residue to pH 3-4 with 1M HCl.

- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield **1-Cbz-Piperidin-4-ylidene-acetic acid**.



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Caption: Synthetic workflow for **1-Cbz-Piperidin-4-ylidene-acetic acid**.

Application in Proteomics: A Hypothetical Workflow

While its primary use is in organic synthesis, the structure of **1-Cbz-Piperidin-4-ylidene-acetic acid** suggests a potential, though not yet documented, application as a chemical probe or labeling agent in proteomics. The carboxylic acid group can be activated to form a covalent bond with amine groups on proteins or peptides, such as the N-terminus or the side chain of lysine residues. The Cbz-protected piperidine moiety can then serve as a handle for enrichment or detection.

It is important to note that the initial suggestion from some sources that the Cbz group could react with cysteine thiols is chemically unlikely under standard bioconjugation conditions. The following protocol is a hypothetical workflow based on the more plausible reactivity of the carboxylic acid.

Hypothetical Experimental Protocol: Peptide Labeling and Enrichment

Objective: To label a peptide with **1-Cbz-Piperidin-4-ylidene-acetic acid** and enrich the labeled peptide from a mixture.

Materials:

- **1-Cbz-Piperidin-4-ylidene-acetic acid**
- Peptide with an available amine group (N-terminus or lysine side chain)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS), pH 7.4
- Affinity resin with an antibody or protein that recognizes the benzyl group of the Cbz protecting group (e.g., anti-benzyl antibody-conjugated beads)
- Elution buffer (e.g., low pH glycine-HCl buffer)
- Mass spectrometer

Procedure:

Step 1: Activation of the Carboxylic Acid

- Dissolve **1-Cbz-Piperidin-4-ylidene-acetic acid**, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.
- Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.

Step 2: Peptide Labeling

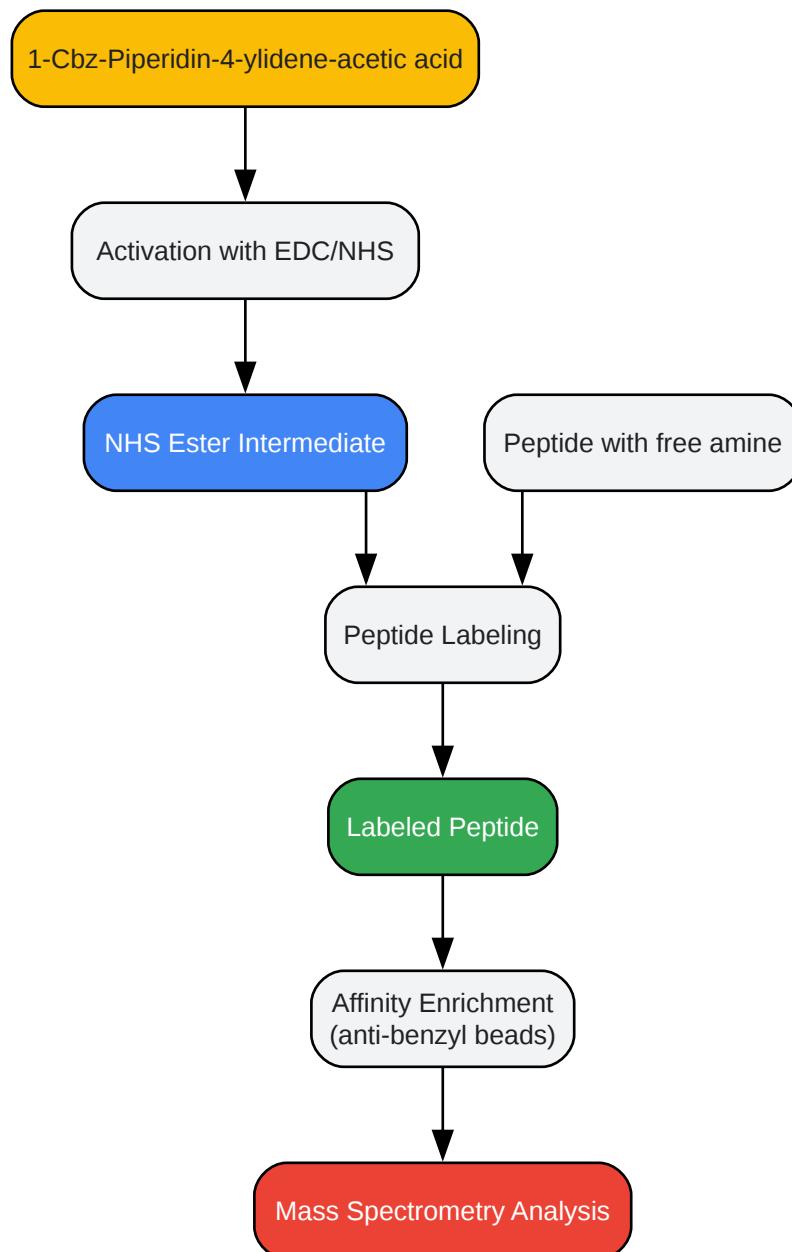
- Dissolve the target peptide in PBS (pH 7.4).
- Add the activated NHS ester solution to the peptide solution.
- Incubate the reaction mixture at room temperature for 2-4 hours.
- Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

Step 3: Enrichment of the Labeled Peptide

- Equilibrate the affinity resin with PBS.
- Add the reaction mixture containing the labeled peptide to the equilibrated resin.
- Incubate with gentle mixing for 1-2 hours at 4°C to allow for binding.
- Wash the resin several times with PBS to remove unlabeled peptides and excess reagents.

Step 4: Elution and Analysis

- Elute the labeled peptide from the resin using the elution buffer.
- Neutralize the eluate with a high pH buffer.
- Analyze the eluted fraction by mass spectrometry to confirm the presence and identity of the labeled peptide.



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Caption: Hypothetical workflow for peptide labeling and enrichment.

This technical guide provides a foundation for the synthesis and potential application of **1-Cbz-Piperidin-4-ylidene-acetic acid**. Further research is warranted to explore its full potential in the development of novel chemical entities and research tools.

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References

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- 2. 1-Cbz-Piperidin-4-ylidene-acetic acid | 40113-03-9 [m.chemicalbook.com]
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